![molecular formula C34H59NO14 B3025797 Fumonisin B2 13C34 CAS No. 1217481-36-1](/img/structure/B3025797.png)
Fumonisin B2 13C34
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Overview
Description
Fumonisin B2 13C34 is the 13C labeled version of Fumonisin B2 . It is a mycotoxin produced by Fusarium moniliforme in various grains . It is used as an internal standard for the quantification of Fumonisin B2 .
Molecular Structure Analysis
The molecular formula of Fumonisin B2 13C34 is 13C34H59NO14 . Its molecular weight is 739.58 .Physical And Chemical Properties Analysis
Fumonisin B2 13C34 has a concentration of 10 μg/mL in acetonitrile: water . It has a molecular weight of 739.58 and its empirical formula is 13C34H59NO14 .Scientific Research Applications
Analytical Standard
Fumonisin B2 13C34 is used as an analytical standard in scientific research . It is often used in the quantification of Fumonisin B2 by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .
Food & Cosmetic Component Standards
This compound is also used in the food and cosmetic industry as a component standard . This means it can be used to ensure the quality and safety of products.
Mycotoxin Research
Fumonisin B2 13C34 is a mycotoxin produced by Fusarium moniliforme . It is used in research to study the effects of this mycotoxin on various grains .
Cytotoxicity Studies
This compound has been found to be cytotoxic against a panel of seven rat hepatoma cell lines and MDCK cells . Therefore, it can be used in research to study the cytotoxic effects of mycotoxins.
Cancer Research
Fumonisin B2 13C34 has been used in cancer research. It induces hepatocyte nodule formation, a marker of cancer initiation, in rats when administered at a dose of 1,000 mg/kg for 21 days .
Sphingolipid Biosynthesis
Fumonisin B2 13C34 is a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase) and disrupts de novo sphingolipid biosynthesis . This makes it useful in research related to sphingolipid biosynthesis.
Mechanism of Action
Target of Action
Fumonisin B2 13C34, a mycotoxin produced by Fusarium moniliforme in various grains, primarily targets sphingosine N-acyltransferase , also known as ceramide synthase . Ceramide synthase plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .
Mode of Action
Fumonisin B2 13C34 acts as a potent inhibitor of ceramide synthase . By binding to this enzyme, it disrupts the de novo sphingolipid biosynthesis . This disruption leads to changes in the cellular levels of various sphingolipids, which can affect numerous cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Fumonisin B2 13C34 is the sphingolipid metabolism pathway . By inhibiting ceramide synthase, Fumonisin B2 13C34 prevents the conversion of sphingosine to ceramide, a critical step in the sphingolipid biosynthesis pathway . This disruption can lead to downstream effects such as alterations in cell signaling, membrane structure, and cell function .
Pharmacokinetics
It is known that the compound is typically administered in a solution of acetonitrile and water . The impact of these properties on the bioavailability of Fumonisin B2 13C34 is currently unknown and would require further investigation.
Result of Action
The inhibition of ceramide synthase by Fumonisin B2 13C34 and the subsequent disruption of sphingolipid metabolism can lead to various molecular and cellular effects . These effects can include changes in cell signaling pathways, alterations in membrane structure and function, and potential toxicities in certain species .
Action Environment
The action of Fumonisin B2 13C34 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the efficacy of Fumonisin B2 13C34 as an inhibitor of ceramide synthase may be influenced by factors such as the concentration of the compound and the presence of other substances in the environment . However,
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[2-[(5S,6R,7R,9R,16R,18R,19R)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23-,24-,25-,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPXZQHTDAXOZ-JFVNZGAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217481-36-1 |
Source
|
Record name | 1217481-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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